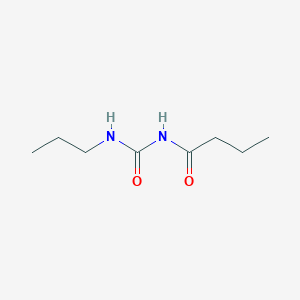![molecular formula C13H4Cl3F5O B14409348 1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene CAS No. 87002-07-1](/img/structure/B14409348.png)
1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene is a complex organic compound characterized by the presence of multiple halogen atoms. The compound features a benzene ring substituted with five fluorine atoms and a side chain containing a trichlorophenoxy group. This unique structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic aromatic substitution reaction, where a pentafluorobenzene derivative reacts with a trichlorophenoxy methylating agent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation and reduction can lead to the formation of various functionalized aromatic compounds.
Applications De Recherche Scientifique
1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene finds applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene involves its interaction with specific molecular targets. The compound’s halogen atoms can form halogen bonds with electron-rich sites on biomolecules, influencing their structure and function. Additionally, the compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, further modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trichlorophenoxy group.
Iodopentafluorobenzene: Contains an iodine atom instead of the trichlorophenoxy group.
2,3,4,5,6-Pentafluorobenzaldehyde: Features an aldehyde group instead of the trichlorophenoxy group.
Uniqueness
1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene is unique due to the combination of fluorine and chlorine atoms, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where such properties are desired, such as in the design of new materials or the development of novel pharmaceuticals.
Propriétés
Numéro CAS |
87002-07-1 |
|---|---|
Formule moléculaire |
C13H4Cl3F5O |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene |
InChI |
InChI=1S/C13H4Cl3F5O/c14-6-1-4(2-7(15)8(6)16)22-3-5-9(17)11(19)13(21)12(20)10(5)18/h1-2H,3H2 |
Clé InChI |
JSSLTCGNYGBXAG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)Cl)Cl)OCC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


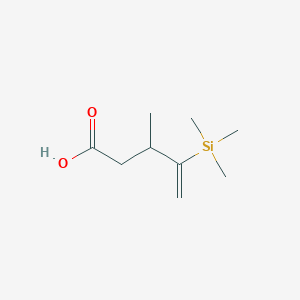
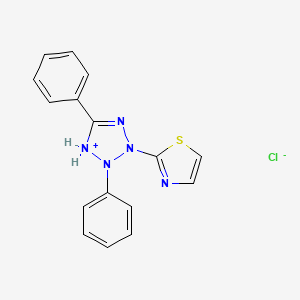
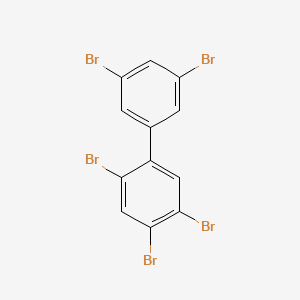
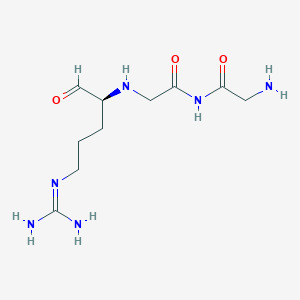
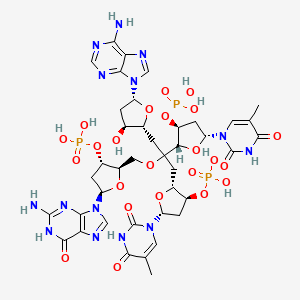
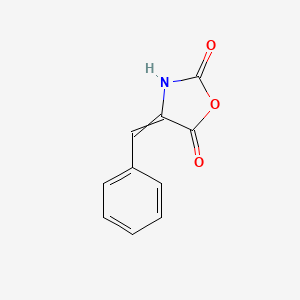
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea](/img/structure/B14409323.png)
![1-[Bromo(nitro)methyl]-4-methylbenzene](/img/structure/B14409327.png)
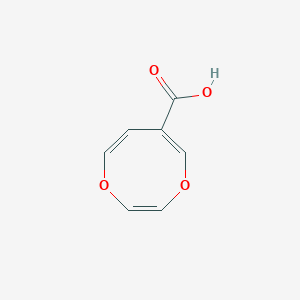
![1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14409334.png)
![[2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid](/img/structure/B14409342.png)
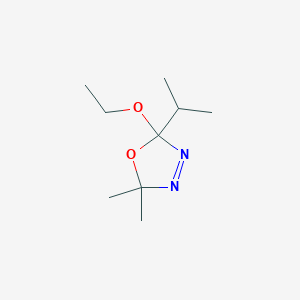
![2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14409367.png)
